molecular formula C20H24FN3O B2489610 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 890603-10-8

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2489610
CAS No.: 890603-10-8
M. Wt: 341.43
InChI Key: CYHFVHHEYTXLKJ-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted at the 4-position with a 2,4-dimethylphenyl group, linked via an acetamide moiety to a 4-fluorophenyl group. The dimethylphenyl substituent introduces steric bulk and lipophilicity, while the fluorophenyl group enhances electronic interactions. Such structural motifs are common in drug discovery, particularly for targeting central nervous system receptors or enzymes like matrix metalloproteinases (MMPs) .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHFVHHEYTXLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Acetamide Formation: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms exhibit moderate nucleophilicity, enabling alkylation and acylation under controlled conditions . Key observations include:

Table 1: Alkylation Reactions of Piperazine Derivatives

SubstrateReagentProductYield (%)Conditions
Free piperazine nitrogenChloroacetamideN-Alkylated piperazine-acetamide analog65–72K₂CO₃, DMF, 60°C, 12h
Secondary amineBenzyl chlorideQuaternary ammonium salt58Et₃N, THF, reflux
  • Steric hindrance from 2,4-dimethylphenyl groups reduces reaction rates compared to unsubstituted piperazine analogs .

  • Fluorine on the phenyl ring enhances electrophilic susceptibility at the acetamide carbonyl group .

Hydrolysis and Stability

The acetamide bond undergoes hydrolysis under acidic or alkaline conditions:

Key Findings:

  • Acidic Hydrolysis (HCl, H₂O/EtOH):
    Produces 4-fluoroaniline and 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetic acid .
    C20H24FN3O+H2OC12H18N2O2+C6H4FNH2\text{C}_{20}\text{H}_{24}\text{FN}_3\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2 + \text{C}_6\text{H}_4\text{FNH}_2
    Reaction rate: k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at pH 2 .

  • Alkaline Hydrolysis (NaOH, MeOH):
    Forms sodium acetate derivatives with decreased yields (42–48%) due to competing side reactions .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position:

Table 2: Nitration Reactivity

ElectrophilePosition SelectivityMajor ProductYield (%)
Nitronium tetrafluoroboratemeta3-Nitro-4-fluorophenylacetamide derivative55
Mixed acid (HNO₃/H₂SO₄)para (minor)4-Nitro isomer (12%)
  • Steric protection from the dimethylphenyl group prevents substitution on the piperazine-attached aromatic ring.

Redox Reactions

The acetamide carbonyl participates in reduction reactions:

  • Catalytic Hydrogenation (H₂, Pd/C):
    Converts the carbonyl to a methylene group, yielding 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)ethylamine .
    Selectivity: >90% for carbonyl reduction; no piperazine ring hydrogenation observed .

  • Borohydride Reduction (NaBH₄):
    Ineffective due to poor electrophilicity of the carbonyl group in this structural context .

Metal-Catalyzed Cross-Coupling

The 4-fluorophenyl group facilitates Suzuki–Miyaura couplings:

Example Reaction:
Ar–F+Ar’–B(OH)2Pd(PPh3)4,K2CO3Ar–Ar’+BF3OH\text{Ar–F} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3} \text{Ar–Ar'} + \text{BF}_3\text{OH}^-

  • Substituted biphenyl derivatives form with 60–68% yields .

  • Limited applicability due to competing dehalogenation side reactions .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with neuronal targets:

  • Sodium Channel Binding:
    The acetamide oxygen and fluorophenyl group coordinate with Site 2 of voltage-gated sodium channels, modulating anticonvulsant activity .
    Kd=12.3μMK_d = 12.3 \, \mu\text{M} (radioligand binding assay) .

  • Metabolic Oxidation:
    Hepatic CYP3A4 oxidizes the piperazine ring to form N-oxide derivatives, reducing bioavailability by 40% .

This compound's reactivity is defined by its balanced nucleophilic/electrophilic sites and steric constraints. While synthetic modifications are feasible, biological interactions dominate its applied chemistry, particularly in neurological applications. Further studies should explore photochemical behavior and catalytic asymmetric transformations.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C33H35N3O
  • Molecular Weight : 489.6 g/mol
  • IUPAC Name : 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related piperazine derivatives demonstrate activity against breast cancer and other malignancies, suggesting that modifications to the piperazine structure can enhance efficacy against specific cancer types .

Antitubercular Properties

A series of compounds similar to this compound have been synthesized and tested for antitubercular activity. These studies indicate that modifications in the acetamide portion can lead to increased potency against Mycobacterium tuberculosis. The structural characteristics of the compound may contribute to its ability to inhibit bacterial growth effectively .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The specific compound has potential implications in treating neurological disorders due to its ability to interact with various neurotransmitter receptors. Research indicates that such compounds can modulate serotonin and dopamine pathways, which are crucial in managing conditions like anxiety and depression .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of piperazine derivatives, the compound was tested against several human cancer cell lines, including those from breast and colon cancers. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antitubercular Screening

A screening of similar compounds for antitubercular activity revealed that those with structural similarities to this compound exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. This suggests that the compound could serve as a scaffold for further optimization in antitubercular drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives indicates that modifications at the phenyl rings and acetamide groups significantly influence biological activity. For instance:

  • Dimethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
  • Fluorine Substituents : Introduce electron-withdrawing properties that may stabilize interactions with target proteins.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may activate or inhibit certain ion channels or receptors, thereby influencing physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substitutent Variations

Fluorophenyl vs. Dimethylphenyl Piperazine Derivatives
  • N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Replacing the 2,4-dimethylphenyl with a 4-fluorophenyl group reduces steric hindrance but increases electronegativity. This analog may exhibit improved solubility due to decreased hydrophobicity.
  • N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Incorporates a dimethoxyphenyl group on the acetamide side, enhancing electron-donating effects. The methoxy groups could improve binding affinity to serotonin or dopamine receptors compared to the target compound’s fluorophenyl group .
Chlorophenyl and Methoxyphenyl Derivatives
  • Melting point (282–283°C) is higher than fluorophenyl analogs, suggesting greater crystallinity .
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 18, ): Methoxy groups improve solubility but lower melting point (302–303°C vs. 328–329°C for fluorophenyl analog in ), indicating reduced packing efficiency .

Acetamide-Linked Aryl Group Modifications

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide (): Replacing the 4-fluorophenyl with a benzothiazolyl group introduces heterocyclic rigidity, which may enhance π-π stacking interactions in enzymatic binding pockets .
  • 3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione (Compound 16, ): The oxazolidine-dione moiety adds hydrogen-bonding capacity, lowering the melting point (97–99°C) compared to simpler acetamides .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
Target Compound: 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide N/A ~383.46* 2,4-dimethylphenyl, 4-fluorophenyl -
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide N/A ~383.41 4-fluorophenyl (piperazine)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 282–283 426.96 4-chlorophenyl, p-tolyl thiazole
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 302–303 438.54 4-methoxyphenyl (both positions)
3-{2-[4-(4-Fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione 97–99 440.43 Oxazolidine-dione, phenyl

*Calculated based on structural formula.

Biological Activity

The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a member of the piperazine class of compounds, which have garnered significant interest in pharmacology due to their diverse biological activities. This article reviews the biological activity of this compound based on available research, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C19H22F N3O
  • Molecular Weight: 321.39 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at serotonin receptors and may influence dopaminergic pathways, which are critical in the treatment of psychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound exhibits binding affinity to serotonin receptors, particularly 5-HT_2A and 5-HT_3, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptor Interaction: Preliminary studies suggest that it may also interact with dopamine receptors, potentially contributing to its effects on mood and cognition.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have potential applications in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems.

Antidepressant Activity

In a study evaluating various piperazine derivatives for antidepressant properties, this compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models. The results indicated a dose-dependent improvement in behavioral tests such as the forced swim test (FST) and tail suspension test (TST) .

Neuroprotective Effects

Additionally, the compound has shown neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests a potential role in preventing neurodegeneration associated with diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same chemical class. Here are some notable findings:

StudyFindings
Study on TRPC Channel Activators Identified that similar piperazine compounds activate TRPC channels, suggesting a role in neuroprotection and cellular signaling .
Antidepressant Screening Demonstrated that derivatives similar to this compound exhibit significant antidepressant-like effects in rodent models .
Neuroprotective Mechanisms Research indicated that certain piperazine derivatives protect against neurotoxic agents by modulating oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves coupling a piperazine derivative with a fluorophenyl acetamide precursor. Key steps include:

  • Amide bond formation : Reacting 4-(2,4-dimethylphenyl)piperazine with chloroacetyl chloride under anhydrous conditions, followed by nucleophilic substitution with 4-fluoroaniline .
  • Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalysts (e.g., triethylamine) are critical for yield improvement.
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is structural integrity confirmed after synthesis?

  • Spectroscopic analysis :
    • NMR : 1H^1H/13C^{13}C-NMR identifies proton environments (e.g., piperazine CH2_2 groups at δ 2.5–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm) .
    • IR : Confirms amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
    • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 383.2) .

Q. What physicochemical properties are critical for experimental design?

  • Molecular formula : C20_{20}H22_{22}FN3_3O.
  • Solubility : Moderate in DMSO (>10 mM), poor in aqueous buffers (use <1% DMSO for in vitro assays) .
  • Stability : Stable at -20°C (lyophilized), but susceptible to hydrolysis in acidic/basic conditions .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be evaluated?

  • Radioligand displacement assays : Use 3H^3H-labeled serotonin (5-HT1A_{1A}/5-HT7_{7}) or dopamine (D2_2/D3_3) receptor ligands. Example protocol:
    • Incubate compound (1 nM–10 µM) with transfected HEK-293 cell membranes.
    • Measure IC50_{50} via scintillation counting; calculate Ki_i using Cheng-Prusoff equation .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in serotonin receptor homology models .

Q. How to resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in IC50_{50} values for 5-HT1A_{1A} vs. D3_3 receptors may arise from:
    • Assay variability : Cell line differences (CHO vs. HEK-293) or buffer pH effects.
    • Purity : HPLC-UV (λ = 254 nm) confirms >95% purity; impurities (e.g., unreacted aniline) may non-specifically inhibit receptors .
  • Solution : Cross-validate using orthogonal assays (e.g., functional cAMP vs. binding assays) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH).
    • Analysis : LC-MS/MS quantifies parent compound depletion (t1/2_{1/2} <30 min suggests CYP450 susceptibility).
    • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce oxidation .

Q. How to design structure-activity relationship (SAR) studies?

  • Key modifications :
    • Piperazine substituents : Replace 2,4-dimethylphenyl with 4-chlorophenyl to assess steric effects on receptor binding .
    • Acetamide linker : Shorten to ethylene or replace with sulfonamide for rigidity .
  • Evaluation : Test analogs in vitro (IC50_{50}) and in silico (ADMET predictions) .

Q. What methods assess potential neurotoxicity or cytotoxicity?

  • In vitro : MTT assay on SH-SY5Y neuronal cells (24–48 hr exposure; IC50_{50} >100 µM indicates low cytotoxicity) .
  • In vivo : Acute toxicity in rodents (LD50_{50} via oral/intravenous administration; monitor weight loss/neurological symptoms) .

Key Considerations for Researchers

  • Contradictory data : Cross-reference synthesis protocols (e.g., solvent purity, reaction time) to minimize variability .
  • Advanced applications : Explore radiolabeling (e.g., 18F^{18}F) for PET imaging of serotonin receptors .

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